N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Description
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound combines multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-13-19-15(21-24-13)16(7-3-4-8-16)20-14(23)11-10-18-22-12(11)6-5-9-17-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOXZWZBJVMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2(CCCC2)NC(=O)C3=C4C=CC=NN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate nitrile oxide with an ethyl-substituted nitrile.
Cyclopentylation: The 1,2,4-oxadiazole intermediate is then reacted with cyclopentyl bromide in the presence of a base to introduce the cyclopentyl group.
Construction of the pyrazolo[1,5-b]pyridazine core: This step involves the condensation of the cyclopentyl-substituted oxadiazole with a hydrazine derivative, followed by cyclization to form the pyrazolo[1,5-b]pyridazine ring system.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its multiple reactive sites.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-[1-(5-ethyl-1,2,4-thiadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to its specific combination of heterocyclic rings, which confer distinct chemical and biological properties. Its ethyl-substituted oxadiazole ring and cyclopentyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
